molecular formula C10H17N3O5 B13888584 n-Acetyl-l-alanyl-l-glutamine

n-Acetyl-l-alanyl-l-glutamine

Cat. No.: B13888584
M. Wt: 259.26 g/mol
InChI Key: BALLJDWBMKIZEF-UHFFFAOYSA-N
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Description

n-Acetyl-L-alanyl-L-glutamine is a dipeptide derivative featuring an acetyl group attached to the alanine residue. It is widely utilized in in vitro cell culture systems as a stable source of glutamine, a conditionally essential amino acid critical for cellular metabolism, protein synthesis, and energy production. Unlike free glutamine, which degrades rapidly in aqueous solutions, n-acetylated dipeptides exhibit enhanced stability, making them ideal for long-term cell culture applications .

Properties

IUPAC Name

2-(2-acetamidopropanoylamino)-5-amino-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALLJDWBMKIZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Acetyl-l-alanyl-l-glutamine typically involves the following steps:

    Preparation of L-phthaloyl-alanyl chloride: This is achieved by reacting L-alanine with phthalic anhydride in the presence of a suitable catalyst.

    Formation of phthaloyl-L-alanyl-L-glutamic acid: The L-phthaloyl-alanyl chloride is then reacted with L-glutamic acid.

    Synthesis of phthaloyl-L-alanyl-L-glutamic acid anhydride: This intermediate is formed by dehydrating the phthaloyl-L-alanyl-L-glutamic acid.

    Production of phthaloyl-L-alanyl-L-glutamine: The anhydride is then reacted with ammonia to form phthaloyl-L-alanyl-L-glutamine.

    Deprotection and purification: The final step involves removing the phthaloyl protecting group and purifying the product to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

n-Acetyl-l-alanyl-l-glutamine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond to release alanine and glutamine.

    Acetylation: Adding an acetyl group to the amino acids.

    Deacetylation: Removing the acetyl group.

Common Reagents and Conditions

    Hydrolysis: Typically performed in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Deacetylation: Hydroxylamine or hydrazine under mild conditions.

Major Products Formed

Scientific Research Applications

n-Acetyl-l-alanyl-l-glutamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Properties :

  • Structure : Acetylated alanine linked to glutamine via a peptide bond.
  • Applications: Cell culture media supplementation (e.g., RPMI 1640, DMEM) to support viability of diverse cell lines, including monocytes, fibroblasts, and cancer cells .
  • Concentration : Typically used at 1.028–2 mM (1.0289 g/L to ~0.5 g/L) in media formulations .

Comparison with Similar Compounds

L-Alanyl-L-glutamine (Ala-Gln)

Structural Differences :

  • L-Alanyl-L-glutamine lacks the acetyl group present in n-acetyl-L-alanyl-L-glutamine.
  • Molecular formula: C₈H₁₅N₃O₄ (vs. acetylated form: ~C₁₀H₁₇N₃O₅ inferred) .

Functional and Clinical Differences :

Parameter This compound L-Alanyl-L-glutamine (Ala-Gln)
Primary Use Cell culture supplement Parenteral nutrition for critically ill patients
Stability High stability in cell culture media Stable in parenteral solutions; hydrolyzed in vivo to release glutamine
Clinical Outcomes Enhances cell proliferation and viability Reduces nosocomial infections (e.g., pneumonia by 54%) and improves glycemic control
Metabolism Slowly releases glutamine in cell culture Rapidly hydrolyzed to free glutamine and alanine in systemic circulation

Key Studies :

  • Ala-Gln in Critical Care : A multicenter trial (n=127) showed Ala-Gln-supplemented TPN reduced pneumonia (8.04 vs. 29.25 episodes per 1,000 ventilator days) and improved insulin sensitivity .
  • Cell Culture Utility: this compound is preferred for long-term cultures (e.g., fibroblasts, monocytes) due to reduced ammonia accumulation compared to free glutamine .

N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP)

Structural Differences :

  • MDP is a muramyl dipeptide with D-isoglutamine (carboxyl group at side chain) and a sugar backbone.
  • Functions as an immunoadjuvant rather than a nutrient source .

Functional Comparison :

Parameter This compound MDP
Primary Use Cell culture nutrient Immunoadjuvant in vaccine formulations
Biological Role Supports cellular metabolism Activates innate immunity via NOD2 receptors
Clinical Relevance Limited to in vitro applications Enhances humoral and cellular immune responses

Key Findings :

  • Modifications to MDP’s D-glutamyl residue abolish adjuvant activity, underscoring structural specificity .

N-Acetyl-α-D-glucosamine

Structural Differences :

  • A monosaccharide derivative of glucose, unrelated to glutamine metabolism.
  • Molecular formula: C₈H₁₅NO₆ .

Functional Comparison :

Parameter This compound N-Acetyl-α-D-glucosamine
Primary Use Cell culture supplement Substrate for glycosylation and carbohydrate metabolism
Metabolic Pathway Glutamine synthesis Integral to chitin synthesis and hexosamine pathway

Key Studies :

  • N-Acetylglucosamine 6-phosphate deacetylase (nagA) is critical for GlcNAc assimilation in bacterial systems, highlighting its role in microbial metabolism .

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